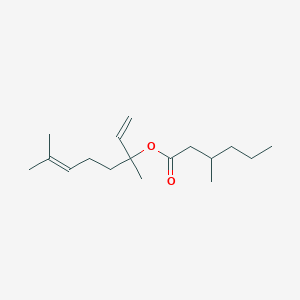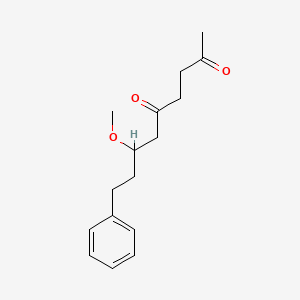
3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a fluorine atom and a pyrrolidine moiety, which contributes to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine typically involves the formation of the pyrrolidine ring followed by its attachment to the pyridine ring. One common method involves the nucleophilic ring opening of a cyclic sulfamidate, which is then followed by the formation of the pyridine ring . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the pyridine ring or the pyrrolidine moiety.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Applications De Recherche Scientifique
3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine involves its interaction with specific molecular targets. For instance, it may act as a ligand for nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission . The pathways involved can include signal transduction mechanisms that affect cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 3-(2,5-Dihydro-1h-pyrrol-2-ylmethoxy)-2-fluoro-pyridine include:
- 3-(1-Methyl-2,5-dihydro-1H-pyrrol-2-yl)pyridine
- 3,4-Dimethyl-2,5-dihydro-1H-pyrrol-2-one
- 3-{[(2R)-2-Methyl-2,5-dihydro-1H-pyrrol-2-yl]methoxy}pyridine
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the fluorine atom on the pyridine ring can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C10H11FN2O |
|---|---|
Poids moléculaire |
194.21 g/mol |
Nom IUPAC |
3-(2,5-dihydro-1H-pyrrol-2-ylmethoxy)-2-fluoropyridine |
InChI |
InChI=1S/C10H11FN2O/c11-10-9(4-2-6-13-10)14-7-8-3-1-5-12-8/h1-4,6,8,12H,5,7H2 |
Clé InChI |
GHHQHFNDKOQCRS-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(N1)COC2=C(N=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Benzyloxy)-3-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12596365.png)
![Benzonitrile, 4-[2-[2-oxo-3-(1-piperazinyl)-1(2H)-pyrazinyl]ethoxy]-](/img/structure/B12596372.png)
![Acetamide, N-[2-(9H-fluoren-9-ylidenephenylmethyl)phenyl]-](/img/structure/B12596380.png)

![4-[(E)-{4-[Di([1,1'-biphenyl]-4-yl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B12596396.png)
![Benzenesulfonamide, 4-chloro-3-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B12596406.png)



![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)
![(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone](/img/structure/B12596436.png)
![4-(7-Methylbicyclo[2.2.1]heptane-7-carbonyl)benzoic acid](/img/structure/B12596438.png)
![4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol](/img/structure/B12596449.png)
![1-(4-Methoxyphenyl)-2-[(2-methylbutan-2-yl)amino]-2-oxoethyl thiophene-2-carboxylate](/img/structure/B12596453.png)
